2-Cyclobutoxypyrimidin-5-OL
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Overview
Description
2-Cyclobutoxypyrimidin-5-OL is a heterocyclic compound that features a pyrimidine ring substituted with a cyclobutoxy group at the 2-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxypyrimidin-5-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanol with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutoxypyrimidin-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The cyclobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include ketone derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines .
Scientific Research Applications
2-Cyclobutoxypyrimidin-5-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Cyclobutoxypyrimidin-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
- 2-Cyclobutoxypyrimidin-5-amine
- 5-Hydroxy-2-(cyclobutoxy)pyrimidine
- 2-Aminopyrimidine derivatives
Comparison: Compared to similar compounds, 2-Cyclobutoxypyrimidin-5-OL is unique due to the presence of both a cyclobutoxy group and a hydroxyl group on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-cyclobutyloxypyrimidin-5-ol |
InChI |
InChI=1S/C8H10N2O2/c11-6-4-9-8(10-5-6)12-7-2-1-3-7/h4-5,7,11H,1-3H2 |
InChI Key |
KYTRYGVGKJFMCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC=C(C=N2)O |
Origin of Product |
United States |
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